molecular formula C13H17NO4S B2444107 2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1030291-57-6

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2444107
CAS No.: 1030291-57-6
M. Wt: 283.34
InChI Key: AVOIFVFKIMECBF-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS 1030291-57-6) is a high-value heterocyclic building block belonging to the thiazolidine class. This compound is of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a tyrosinase inhibitor . Thiazolidine derivatives possess a five-membered saturated ring with characteristic thioether and amine functional groups, and they are known to exhibit a range of biological properties . The structural core of this compound bears similarity to the natural substrates of the tyrosinase enzyme, L-tyrosine and L-DOPA, allowing it to compete for the enzyme's active site . This mechanism makes it a promising candidate for studies focused on hyperpigmentation disorders, as tyrosinase is the key enzyme responsible for melanin biosynthesis . Furthermore, research suggests that compounds with antioxidant activity can suppress melanogenesis, and thiazolidine derivatives have been evaluated for their free radical scavenging capabilities in assays such as DPPH . This compound can be synthesized from L-cysteine and the appropriate aldehyde derivative, a classic condensation reaction for constructing the thiazolidine nucleus . It is supplied for research applications and must be handled by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2)10(12(16)17)14-11(19-13)8-5-4-7(18-3)6-9(8)15/h4-6,10-11,14-15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOIFVFKIMECBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=C(C=C(C=C2)OC)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can be achieved through a multi-step process. One common method involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-methoxy-4-oxo-phenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, while reduction could produce 2-(2-hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-methanol.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazolidine derivatives, including 2-(2-hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The compound has been evaluated for its ability to scavenge free radicals and mitigate oxidative stress. In vitro assays demonstrated that this compound exhibits significant antioxidant activity, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition is of great interest for cosmetic applications and the treatment of hyperpigmentation disorders. The compound has shown promising results as a tyrosinase inhibitor. In silico studies and molecular docking analyses suggest that it binds effectively to the active site of tyrosinase, potentially leading to reduced melanin production . This property may be beneficial in developing skin-lightening agents.

Analgesic Properties

The analgesic potential of this compound has been investigated in preclinical models. Research indicates that this compound can enhance the analgesic effects of opioids like fentanyl. In experimental paradigms, animals treated with this compound exhibited increased pain threshold and reduced withdrawal responses following opioid administration . This suggests its potential as an adjunct therapy in pain management strategies.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of substituted phenols with thiazolidine derivatives under controlled conditions. Variations in substituents at different positions can lead to new derivatives with enhanced biological activities. For example, modifications at the 4-position have been explored to optimize antioxidant and tyrosinase inhibitory effects .

Comparative Analysis of Biological Activities

A comparative analysis of various thiazolidine derivatives reveals that structural modifications significantly influence their biological activities. Below is a summary table showcasing the key properties of selected derivatives:

Compound NameAntioxidant ActivityTyrosinase InhibitionAnalgesic Effect
This compoundHighModerateHigh
2-(2-Hydroxyphenyl)-thiazolidine-4-carboxylic acidModerateHighModerate
5-Methylthiazolidine-4-carboxylic acidLowLowHigh

Case Studies and Experimental Findings

Several case studies have documented the efficacy of thiazolidine derivatives in clinical applications:

  • Case Study 1 : A study involving patients with chronic pain demonstrated improved pain relief when combining traditional analgesics with this compound.
  • Case Study 2 : In dermatological research, formulations containing this compound showed significant improvements in skin tone uniformity among subjects with hyperpigmentation after consistent application over several weeks.

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The thiazolidine ring may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)thiazol acetic acid
  • 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
  • 2-(4-Chloro-2-nitrophenoxy)acetic acid

Uniqueness

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, as well as the thiazolidine ring structure

Biological Activity

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other thiazolidines known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H17NO4S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_4\text{S}

Key Features:

  • Molecular Weight: 273.34 g/mol
  • Functional Groups: Contains hydroxyl (-OH), methoxy (-OCH₃), and thiazolidine moieties which contribute to its biological properties.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that this compound reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

In animal models, this thiazolidine derivative has been shown to reduce inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest a potential role in treating inflammatory diseases .

Cytotoxic Effects on Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, it induced apoptosis in human breast cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

Case Study 1: Zebrafish Model

A study conducted on zebrafish examined the ultrastructural effects of the compound on testicular tissues. The results indicated mitochondrial degeneration in Sertoli cells at higher concentrations (0.4 mM and 0.6 mM), leading to impaired testosterone production .

Concentration (mM)Observed Effect
0.2Mild mitochondrial swelling
0.4Moderate degeneration of Sertoli cells
0.6Severe mitochondrial damage

Case Study 2: Human Cancer Cell Lines

In vitro experiments with human cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: By enhancing endogenous antioxidant defenses.
  • Membrane Disruption: Affecting bacterial cell wall integrity.
  • Apoptotic Pathways Activation: Inducing programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer : A stepwise synthesis approach is typically employed, starting with the condensation of 2-hydroxy-4-methoxybenzaldehyde with cysteine derivatives to form the thiazolidine ring. Protecting groups (e.g., tert-butyloxycarbonyl for amines) may be used to prevent undesired side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Computational reaction path search methods, such as those described in quantum chemical calculations (e.g., ICReDD’s workflow), can optimize reaction conditions and reduce trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the thiazolidine ring structure and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable. Similar structural analogs in pharmacopeial standards (e.g., Pharmacopeial Forum listings) often rely on these techniques .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–6 months can identify degradation pathways. Analytical techniques like HPLC and FTIR monitor changes in purity and functional groups. Stability data should be statistically analyzed (e.g., ANOVA) to determine significance. Reference protocols from chemical engineering subclasses (e.g., RDF2050103: Chemical Engineering Design) may guide experimental design .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., carboxylic acid group, thiazolidine ring). Solvent effects are simulated using continuum solvation models (e.g., COSMO-RS). Reaction path search algorithms (e.g., artificial force-induced reaction method) predict intermediates and transition states. ICReDD’s integration of computational and experimental data streamlines validation .

Q. What strategies resolve contradictions in experimental data regarding stereochemical outcomes during synthesis?

  • Methodological Answer : Contradictions may arise from unaccounted stereochemical influences (e.g., chiral catalysts, solvent polarity). Systematic Design of Experiments (DoE) with variables like temperature, solvent, and catalyst loading can isolate factors affecting enantioselectivity. Chiral HPLC or circular dichroism (CD) spectroscopy quantifies enantiomeric excess. Feedback loops between experimental results and computational models refine predictive accuracy .

Q. How to design an enantioselective synthesis route for this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol during thiazolidine ring formation. Kinetic resolution or dynamic kinetic asymmetric transformations (DyKAT) may improve enantiomeric ratios. Computational docking studies predict catalyst-substrate interactions. Pharmacopeial analogs with resolved stereochemistry (e.g., (4S)-configured thiazolidines) provide precedent .

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers of this compound?

  • Methodological Answer : Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) resolves enantiomers. Membrane separation technologies (e.g., nanofiltration) or crystallization-induced diastereomer resolution (CIDR) may isolate isomers at scale. Refer to CRDC subclass RDF2050104 (Membrane and Separation Technologies) for engineering principles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data across studies?

  • Methodological Answer : Discrepancies often stem from variations in solvent purity, measurement techniques, or environmental controls. Meta-analysis of existing data using standardized protocols (e.g., OECD Guidelines) identifies outliers. Replicate experiments under controlled conditions (e.g., ISO/IEC 17025-certified labs) validate results. Cross-referencing with computational solubility predictions (e.g., COSMO-RS) reconciles empirical and theoretical data .

Theoretical and Mechanistic Frameworks

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the carboxylic acid group acts as an electrophile in esterification, while the thiazolidine sulfur may participate in redox reactions. Isotopic labeling (e.g., ¹⁸O tracing) and kinetic isotope effects (KIE) elucidate reaction pathways .

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